1-Méthylindoline-5-carbaldéhyde

Vue d'ensemble

Description

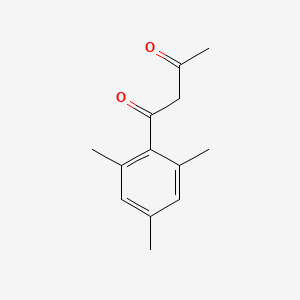

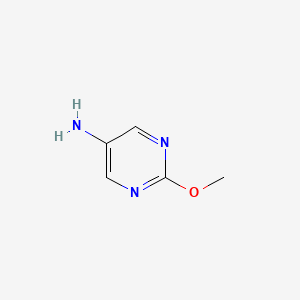

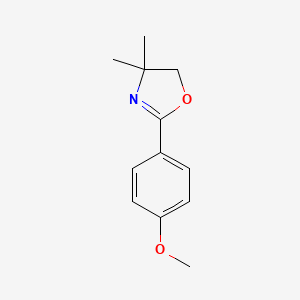

1-Methylindoline-5-carbaldehyde is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde and 1-methyl-2,3-dihydroindole-5-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 1-Methylindoline-5-carbaldehyde includes a 2,3-dihydroindole ring with a methyl group attached to one nitrogen atom and a carbaldehyde group attached to the 5th carbon atom . The InChI string for this compound isInChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 1-Methylindoline-5-carbaldehyde are not available, indole derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis

1-Methylindoline-5-carbaldehyde has a molecular weight of 161.20 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Mécanisme D'action

1-Methylindoline-5-carbaldehyde is a versatile reagent in organic synthesis and is used in a variety of reaction pathways. It is used as an aldehyde in the synthesis of heterocyclic compounds, as a reagent in the synthesis of indoline derivatives, and as an intermediate in the synthesis of biologically active compounds.

Biochemical and Physiological Effects

1-Methylindoline-5-carbaldehyde has been studied for its potential use as a therapeutic agent due to its ability to interact with various biological systems. Studies have shown that 1-Methylindoline-5-carbaldehyde has anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 1-Methylindoline-5-carbaldehyde has been shown to have antioxidant, anti-tumor, and anti-fungal properties.

Avantages Et Limitations Des Expériences En Laboratoire

1-Methylindoline-5-carbaldehyde is a useful reagent in organic synthesis due to its versatility and stability. It is a relatively inexpensive reagent, which makes it attractive for use in lab experiments. However, 1-Methylindoline-5-carbaldehyde is a volatile compound and can be easily oxidized, making it difficult to store and handle.

Orientations Futures

1-Methylindoline-5-carbaldehyde has potential applications in the development of novel drugs and therapeutics. Additionally, 1-Methylindoline-5-carbaldehyde could be used as a reagent in the synthesis of heterocyclic compounds, indoline derivatives, and other organic compounds. Furthermore, 1-Methylindoline-5-carbaldehyde could be used as an intermediate in the synthesis of biologically active compounds. Additionally, further research on the biochemical and physiological effects of 1-Methylindoline-5-carbaldehyde could yield potential therapeutic applications. Finally, further research on the stability and storage of 1-Methylindoline-5-carbaldehyde could lead to improved handling and storage of this compound.

Applications De Recherche Scientifique

Synthèse de dérivés d'alcaloïdes

1-Méthylindoline-5-carbaldéhyde: est un précurseur clé dans la synthèse de dérivés d'indole, qui sont des motifs fréquents dans divers alcaloïdes . Les alcaloïdes sont une classe de composés organiques naturels qui contiennent généralement des atomes d'azote basiques. Ils sont produits par une grande variété d'organismes, y compris les bactéries, les champignons, les plantes et les animaux, et sont souvent pharmacologiquement actifs.

Recherche pharmaceutique

Ce composé est utilisé dans la recherche pharmaceutique pour le développement de médicaments en raison de sa structure de base indole . Les indoles sont des composés hétérocycliques importants en chimie médicinale et se sont avérés posséder une large gamme d'activités biologiques, notamment des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.

Méthodologie de synthèse organique

This compound: est impliqué dans le développement de nouvelles méthodologies de synthèse. Il peut être utilisé comme substrat dans diverses réactions organiques, telles que la synthèse d'indole de Fischer, pour créer des molécules complexes de manière efficace et sélective .

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGVTARHLDSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344222 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60082-02-2 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)